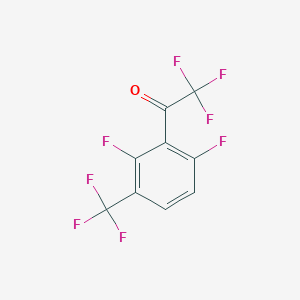
2,2,2,2',6'-Pentafluoro-3'-(trifluoromethyl)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2,2’,6’-Pentafluoro-3’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C9H2F8O . It has been used to investigate the use of in situ generated CuCF3 for the direct substitution of chlorine by CF3 in various aromatic substrates .
Synthesis Analysis
The synthesis of 2,2,2-trifluoro-3’-(trifluoromethyl)acetophenone, a similar compound, has been reported using Grignard synthesis with m-trifluoromethylbromo-benzene and trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of 2,2,2,2’,6’-Pentafluoro-3’-(trifluoromethyl)acetophenone can be analyzed using various spectroscopic techniques. The molecular formula is C9H2F8O .Chemical Reactions Analysis
Phenylation of 3′-(trifluoromethyl)acetophenone in the presence of dihydroxy bis (sulfonamide) ligand (enantioselective catalyst), titanium tetraisopropoxide and diphenylzinc has been investigated .Aplicaciones Científicas De Investigación
Formation and Reactivity of Fluorinated Indole Derivatives
Acetophenone derivatives, such as those closely related to 2,2,2,2',6'-Pentafluoro-3'-(trifluoromethyl)acetophenone, have been studied for their ability to form Fischer indole products through reactions with hydrazones. These reactions result in the displacement of o-fluorine rather than o-hydrogen, leading to the formation of fluorinated indoles and showcasing the unique reactivity of fluorinated compounds in organic synthesis (Brooke, 1983).
Catalysis and Synthesis Enhancement
Pentafluorophenylammonium triflate (PFPAT) has been identified as an efficient catalyst for the synthesis of 2,4,6-triarylpyridines from acetophenone derivatives. This methodology provides advantages such as short reaction times, high yields, and the absence of volatile organic solvents, illustrating the role of fluorinated compounds in facilitating environmentally friendly chemical processes (Montazeri & Mahjoob, 2012).
Enhancing Reactivity for Polycondensations
A computational study on reactions involving acetophenone and fluorinated analogs with aromatic hydrocarbons has shown that electron-withdrawing groups, such as those found in fluorinated acetophenones, can enhance the reactivity of carbonyl compounds in electrophilic aromatic substitution reactions. This insight is crucial for the design of reactive monomers in polymer science (Ramos Peña, Zolotukhin, & Fomine, 2004).
Application in Organic Synthesis
Fluorinated acetophenones have been utilized as intermediates in the synthesis of various heterocyclic and aromatic compounds, demonstrating their value in creating complex molecular architectures with potential applications in medicinal chemistry and material science. For instance, the synthesis of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones via Claisen condensation showcases the versatility of fluorinated acetophenones in organic synthesis (Irgashev et al., 2009).
Propiedades
IUPAC Name |
1-[2,6-difluoro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F8O/c10-4-2-1-3(8(12,13)14)6(11)5(4)7(18)9(15,16)17/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXLNFWQAHCKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)C(=O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![4-[2-(2,4-Dichloro-phenoxy)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B2614160.png)
![(Z)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2614161.png)


![N-[(3R,4R)-4-(Hydroxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2614167.png)


![2-(furan-2-carboxamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2614174.png)



